molecular formula C27H27N3O3 B2462830 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 894548-48-2

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2462830
CAS RN: 894548-48-2
M. Wt: 441.531
InChI Key: AYQTZAGDEWMEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
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Scientific Research Applications

Amination

N,N-Dialkyl amides, including N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), serve as versatile synthons in synthetic organic chemistry. They can be used for amination reactions (R-NMe₂), introducing amino groups into molecules. DMF and DMA act as both electrophiles and nucleophiles, allowing for diverse functional group transformations. Amination reactions are essential for drug discovery, agrochemical synthesis, and materials science .

Formylation

These amides play a crucial role in formylation reactions (R-CHO), where they serve as a source of formyl groups. Formylation is valuable for the synthesis of aldehydes and related compounds. DMF and DMA facilitate the introduction of formyl groups into various substrates, enabling the creation of new functionalized molecules .

Heterocycle Synthesis

N,N-Dialkyl amides contribute significantly to heterocycle synthesis. Researchers have utilized DMF and DMA in the construction of various heterocyclic systems. These solvents participate in cyclization reactions, leading to the formation of diverse ring structures. Heterocycles are essential components of pharmaceuticals, agrochemicals, and materials with unique properties .

Amidoalkylation

Amidoalkylation reactions (-R) involve the addition of amide groups to other functional groups. DMF and DMA can serve as amidoalkylating agents, allowing the introduction of amide moieties into substrates. This transformation expands the chemical space and provides access to novel compounds .

Aminocarbonylation

Aminocarbonylation reactions (R-CONMe₂) combine carbonylation (introduction of carbonyl groups) with amination. DMF and DMA play a role in these processes, enabling the simultaneous incorporation of amide and carbonyl functionalities. Aminocarbonylation is valuable for the synthesis of amides and related derivatives .

Cyanation

Cyanation reactions (R-CN) involve the addition of cyano groups (CN) to organic molecules. DMF and DMA can act as solvents or reagents in cyanation processes. The resulting nitriles find applications in pharmaceuticals, agrochemicals, and materials science .

Functionalization of Acyclic Systems

Beyond cyclic compounds, N,N-dialkyl amides also participate in the functionalization of acyclic systems. Their versatility allows for the modification of linear molecules, providing access to diverse chemical structures .

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-18-9-10-19(2)24(13-18)29-26(31)17-30-25-15-23(33-3)12-11-20(25)14-21(27(30)32)16-28-22-7-5-4-6-8-22/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQTZAGDEWMEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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